

An In-depth Technical Guide to the Chemical Synthesis of Anpirtoline Hydrochloride

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Compound of Interest		
Compound Name:	Anpirtoline hydrochloride	
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This technical guide provides a comprehensive overview of the chemical synthesis of **Anpirtoline hydrochloride**, a potent and selective 5-HT1B receptor agonist. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide details the synthetic pathway, experimental protocols, and quantitative data associated with the preparation of **Anpirtoline hydrochloride**.

Chemical Synthesis Pathway

Anpirtoline, chemically known as 2-chloro-6-(4-piperidinylthio)pyridine, is synthesized through a nucleophilic aromatic substitution reaction. The synthesis involves the reaction of 4-mercaptopiperidine with 2,6-dichloropyridine to form the desired product. The hydrochloride salt is subsequently prepared by treating the free base with hydrochloric acid.

The overall reaction is as follows:

- Reactants: 4-Mercaptopiperidine hydrochloride, 2,6-Dichloropyridine, Sodium Hydride
- Solvent: Dimethylacetamide (DMA)
- Product: 2-chloro-6-(4-piperidinylthio)pyridine hydrochloride (**Anpirtoline hydrochloride**)

Quantitative Data



Parameter	Value	Reference
Starting Materials		
80% Sodium Hydride	0.27 g (0.009 mol)	[1]
4-Mercaptopiperidine hydrochloride	0.615 g (0.004 mol)	[1]
2,6-Dichloropyridine	0.588 g (0.004 mol)	[1]
Product		
Melting Point of Hydrochloride Salt	132-133°C	[1]
Molecular Formula	C10H13CIN2S.HCI	
Molecular Weight	265.2 g/mol	
Purity (HPLC)	≥99%	

Experimental Protocol

The synthesis of **Anpirtoline hydrochloride** is carried out under an argon atmosphere to ensure an inert environment.[1]

Step 1: Deprotonation of 4-mercaptopiperidine

- Suspend 0.27 g of 80% sodium hydride (0.009 mol) in 10 ml of dimethylacetamide.
- Cool the suspension with ice.
- Add 0.615 g (0.004 mol) of solid 4-mercaptopiperidine hydrochloride to the cooled suspension and stir for 10 minutes. This step generates the thiolate anion, a potent nucleophile.

Step 2: Nucleophilic Aromatic Substitution

 Prepare a solution of 0.588 g (0.004 mol) of 2,6-dichloropyridine in 5 ml of dimethylacetamide.



- Add this solution dropwise to the reaction mixture from Step 1.
- Stir the reaction mixture for 2.5 hours at room temperature.

Step 3: Work-up and Extraction

- Add 25 ml of water dropwise to the reaction mixture while cooling.
- Add 20 ml of methylene chloride, separate the organic phase.
- Extract the agueous phase twice more with 15 ml of methylene chloride each time.
- Combine the organic phases and wash them twice with 10 ml of water each time.
- Dry the combined organic phase with sodium sulfate.

Step 4: Product Isolation and Purification

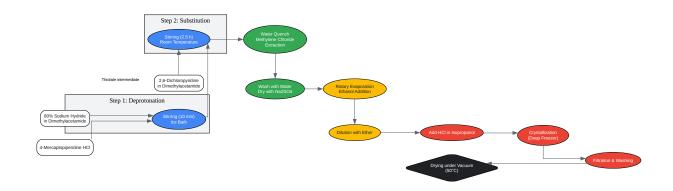
- Concentrate the dried organic solution on a rotary evaporator.
- Mix the residue with 10 ml of absolute ethanol and reconcentrate.
- Dilute the product obtained after removal of the eluant with 10 ml of ether.

Step 5: Hydrochloride Salt Formation

- Add an equivalent quantity of HCl in isopropanol dropwise to the ethereal solution.
- Add seed crystals and place the mixture in a deep freezer for several hours to facilitate crystallization.
- Filter the crystallized hydrochloride of 2-chloro-6-(4-piperidinylthio)pyridine with suction.
- · Wash the crystals with ether.
- Dry the final product under an oil pump vacuum at 50°C.

Synthesis Workflow Diagram





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Caption: Experimental workflow for the synthesis of **Anpirtoline hydrochloride**.

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References

• 1. ANPIRTOLINE HYDROCHLORIDE CAS#: 98330-05-3 [m.chemicalbook.com]







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